tert-Butyldiphenylmethanol
Overview
Description
Tert-Butyldiphenylmethanol is a useful research compound. Its molecular formula is C17H20O and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis of Vinylsilanes
- Research shows that cationic tri-tert-butylphosphinegold(I) acts as a catalyst in the sila-Cope rearrangement of acetylenic allylsilanes, facilitating the stereoselective synthesis of vinylsilanes when phenol is employed as a nucleophile. This process contributes to the field of stereoselective synthesis of trisubstituted olefins through transition-metal-catalyzed cross-coupling reactions (Horino, Luzung, & Toste, 2006).
Hydrogen Bonding in Alkyl-Substituted Alcohols
- Studies have identified that 2-alkoxyphenyl(α,α-dialkyl)methanols, including tert-butyldiphenylmethanol, exist in different conformations influenced by intramolecular hydrogen bonding. The research sheds light on the solvent effects on these conformations and the associated rotation barriers, thus contributing to the understanding of molecular dynamics and interactions (Lomas & Adenier, 2001).
Adsorption and Kinetic Parameters in Synthesis Processes
- In the synthesis of Methyl tert-Butyl Ether (MTBE) from tert-Butyl Alcohol (TBA) and methanol, this compound is part of the reaction process. The research offers insights into the adsorption equilibrium constants and kinetic parameters, important for optimizing industrial processes (Zhang, Hidajat, & Ray, 2001).
Application in Organic Synthesis
- Research indicates the use of this compound derivatives in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and used as building blocks in organic synthesis, demonstrating the utility of this compound derivatives in creating new chemical entities (Guinchard, Vallée, & Denis, 2005).
Catalytic Applications
- Another study highlights the use of this compound in catalytic processes. An eco-compatible method is proposed for the formation or cleavage of tert-butyl ethers of alcohols and phenols, demonstrating the role of this compound in facilitating eco-friendly chemical reactions (Procopio et al., 2011).
Physical Stability in Pharmaceutical Solvates
- In the pharmaceutical industry, the study of the physical stability of indomethacin solvates, including tert-butyl alcohol solvate, is crucial. The research evaluates the activation energy as a measure of the energy barrier to solid-state desolvation, which is significant in the development and stability of pharmaceutical products (Joshi, Morris, Byrn, & Carvajal, 2009).
Properties
IUPAC Name |
2,2-dimethyl-1,1-diphenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-16(2,3)17(18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSPPKJDDWJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168014 | |
Record name | tert-Butyldiphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1657-60-9 | |
Record name | tert-Butyldiphenylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyldiphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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